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Cambridge, MA - Cevoglitazar (LBM-642), a potent dual agonist of peroxisome proliferator-

activated receptor alpha (PPARα) and gamma (PPARγ), emerged from the Novartis Institutes

for BioMedical Research as a promising therapeutic candidate for type 2 diabetes and obesity-

related disorders.[1] Preclinical studies showcased its unique ability to not only improve

glycemic control and lipid profiles but also to reduce food intake and body weight, a significant

advantage over existing therapies. Despite these promising early results, the development of

Cevoglitazar was ultimately discontinued after Phase I clinical trials. This in-depth guide

provides a technical summary of the discovery and development of Cevoglitazar, detailing its

mechanism of action, preclinical efficacy, and the available data that led to its eventual

cessation.

Discovery and Rationale: Targeting the Dual PPAR
Pathway
The development of dual PPARα/γ agonists, also known as "glitazars," was a strategic

approach to simultaneously address the multifaceted metabolic dysregulation characteristic of

type 2 diabetes. PPARα activation primarily regulates fatty acid oxidation and lipid metabolism,

while PPARγ activation enhances insulin sensitivity and glucose uptake. The rationale behind

developing a dual agonist like Cevoglitazar was to combine the lipid-lowering effects of PPARα

activation with the insulin-sensitizing effects of PPARγ activation in a single molecule.
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Cevoglitazar demonstrated significant efficacy in multiple animal models of obesity and insulin

resistance, including fatty Zucker rats, leptin-deficient ob/ob mice, and obese cynomolgus

monkeys.

In Vitro Activity
A key measure of PPARα activation is the induction of acyl-CoA oxidase (ACO) activity, the

rate-limiting enzyme in peroxisomal β-oxidation. In a cell-based assay, Cevoglitazar stimulated

ACO activity in a dose-dependent manner with an EC50 value of 12 ± 2 nM. This indicated

potent PPARα agonism, being 13-fold more potent than WY-14643 and 1600-fold more potent

than fenofibrate in this assay.

In Vivo Efficacy
Rodent Models:

In leptin-deficient ob/ob mice, an established model for obesity and type 2 diabetes, daily oral

administration of Cevoglitazar at doses of 0.5, 1, or 2 mg/kg for 18 days resulted in a

sustained, dose-dependent reduction in food intake and body weight.[2] Notably, at a dose of

0.5 mg/kg, plasma glucose and insulin levels were normalized after just 7 days of treatment.[2]

Furthermore, a dose-dependent reduction in plasma free fatty acids and triglycerides was

observed.[2]

In fatty Zucker rats, a model of obesity and insulin resistance, Cevoglitazar was as effective as

the PPARγ agonist pioglitazone at improving glucose tolerance.[3] However, unlike

pioglitazone, Cevoglitazar, similar to the PPARα agonist fenofibrate, reduced body weight gain

and adiposity without affecting food intake. Metabolic profiling in this model revealed that in

muscle tissue, Cevoglitazar improves the lipid profile through both PPARα- and PPARγ-

mediated mechanisms. In the liver, its effects were predominantly through PPARα agonism,

leading to increased β-oxidation.

Non-Human Primate Models:

In obese and insulin-resistant cynomolgus monkeys, treatment with Cevoglitazar at 50 and

500 µg/kg for 4 weeks led to a dose-dependent decrease in food intake and body weight. The

treatment also resulted in reduced fasting plasma insulin, and at the higher dose, a 0.4%

reduction in hemoglobin A1c levels was observed.
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Quantitative Preclinical Data Summary
Parameter Species/Model

Dose/Concentr
ation

Result Reference

In Vitro Potency

Acyl-CoA

Oxidase (ACO)

Activity (EC50)

Cell-based assay 12 ± 2 nM
Potent PPARα

agonism

In Vivo Efficacy

Body Weight ob/ob Mice

0.5, 1, 2

mg/kg/day (18

days)

Dose-dependent

reduction

Food Intake ob/ob Mice

0.5, 1, 2

mg/kg/day (18

days)

Dose-dependent

reduction

Plasma Glucose

& Insulin
ob/ob Mice

0.5 mg/kg/day (7

days)
Normalization

Glucose

Tolerance

Fatty Zucker

Rats
5 mg/kg

As effective as

pioglitazone

Body Weight

Gain

Fatty Zucker

Rats
5 mg/kg

Reduced, similar

to fenofibrate

Body Weight
Cynomolgus

Monkeys

50, 500 µg/kg (4

weeks)

Dose-dependent

reduction

Food Intake
Cynomolgus

Monkeys

50, 500 µg/kg (4

weeks)

Dose-dependent

reduction

Fasting Plasma

Insulin

Cynomolgus

Monkeys

50, 500 µg/kg (4

weeks)
Reduction

Hemoglobin A1c
Cynomolgus

Monkeys

500 µg/kg (4

weeks)
0.4% reduction
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Signaling Pathways and Experimental Workflows
The mechanism of action of Cevoglitazar is centered on the activation of the PPARα and

PPARγ signaling pathways.

Cevoglitazar

PPAR Activation

Cellular Effects Physiological Outcomes

Cevoglitazar

PPARα

PPARγ

↑ Lipid Metabolism
(β-oxidation)

↓ Food Intake
↓ Body Weight

↑ Glucose Uptake
↑ Insulin Sensitivity

↓ Triglycerides
↓ Free Fatty Acids

↓ Blood Glucose
↓ Insulin

Click to download full resolution via product page

Caption: Cevoglitazar's dual activation of PPARα and PPARγ pathways.

Experimental Protocols
Acyl-CoA Oxidase (ACO) Activity Assay
This assay measures the enzymatic activity of ACO, a direct target of PPARα activation.
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Experimental Workflow

Start: Cell Culture
(e.g., hepatocytes)

Treatment with Cevoglitazar
(various concentrations)

Cell Lysis and
Homogenate Preparation

Incubation with Acyl-CoA Substrate
(e.g., palmitoyl-CoA)

Detection of H2O2 Production
(coupled enzymatic reaction)

Quantification and
EC50 Calculation

End: Potency Determined

Click to download full resolution via product page

Caption: Workflow for determining ACO activity in vitro.
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The assay is based on the principle that ACO catalyzes the oxidation of a long-chain acyl-CoA

to 2-trans-enoyl-CoA, with the concomitant production of hydrogen peroxide (H2O2). The rate

of H2O2 production is then measured using a coupled enzymatic reaction, often involving

horseradish peroxidase and a chromogenic or fluorogenic substrate. The EC50 value is

determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Studies in ob/ob Mice
These studies are designed to assess the effects of a test compound on metabolic parameters

in a genetic model of obesity and diabetes.
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Experimental Workflow

Start: Acclimatization of ob/ob mice

Randomization into Treatment Groups
(Vehicle, Cevoglitazar doses)

Daily Oral Gavage
(e.g., for 18 days)

Daily Monitoring of:
- Body Weight
- Food Intake

Periodic Blood Sampling for:
- Glucose
- Insulin
- Lipids

Terminal Endpoint:
- Organ Collection

- Gene Expression Analysis

End: Efficacy Assessed

Click to download full resolution via product page

Caption: Workflow for in vivo efficacy studies in ob/ob mice.
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Leptin-deficient ob/ob mice are housed in a controlled environment with ad libitum access to

food and water. Following an acclimatization period, the animals are randomized into treatment

groups and receive daily oral doses of Cevoglitazar or vehicle. Key parameters such as body

weight, food and water consumption are monitored daily. Blood samples are collected at

specified intervals to measure plasma levels of glucose, insulin, triglycerides, and free fatty

acids. At the end of the study, tissues may be collected for further analysis, such as gene

expression profiling.

Discontinuation and Future Perspectives
Despite the robust preclinical data demonstrating a favorable metabolic profile, the clinical

development of Cevoglitazar was halted after Phase I trials. The specific reasons for this

decision have not been publicly disclosed by Novartis. The discontinuation of Cevoglitazar,
along with other dual PPARα/γ agonists, highlights the challenges in translating the promising

preclinical efficacy of this class of drugs into a safe and effective therapy for humans. Potential

concerns with "glitazars" have included adverse effects such as weight gain, edema, and

potential cardiovascular risks.

While Cevoglitazar itself did not reach the market, the research into its mechanism and effects

has contributed to a deeper understanding of PPAR biology and the intricate regulation of

metabolism. The pursuit of novel therapeutics for type 2 diabetes and metabolic syndrome

continues, with lessons learned from the development of compounds like Cevoglitazar
informing the design of next-generation therapies with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Rise and Discontinuation of Cevoglitazar: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668459#discovery-and-development-of-
cevoglitazar]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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